magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid
Description
Magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid is a metalloporphyrin complex characterized by a central magnesium ion coordinated within a porphyrin macrocycle. The porphyrin core is functionalized with three 4-carboxyphenyl groups at the 10, 15, and 20 positions and a benzoic acid substituent at the 5-position. This structure confers unique electronic and solubility properties due to the electron-withdrawing carboxylate groups, which enhance aqueous solubility and enable further functionalization for applications in catalysis, photodynamic therapy, or supramolecular chemistry .
Properties
Molecular Formula |
C48H28MgN4O8 |
|---|---|
Molecular Weight |
813.1 g/mol |
IUPAC Name |
magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Mg/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
NELWJRVFEQEIAZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Adler-Longo Condensation in Propionic Acid
A modified Adler-Longo approach employs refluxing propionic acid as both solvent and catalyst. In a representative procedure, 4-carboxybenzaldehyde (3.04 g, 20.2 mmol) and 4-formylbenzoic acid (1.47 g, 9.8 mmol) are combined with pyrrole (2.08 mL, 30 mmol) in propionic acid (105 mL) and nitrobenzene (45 mL). The reaction mixture is heated at 120°C for 1 hour under inert atmosphere, yielding a crude porphyrin product. Post-reaction, solvents are removed under vacuum, and the residue is adsorbed onto Florisil for column chromatography. Elution with dichloromethane/methanol gradients isolates the target porphyrin with a yield of 10–12%.
Key Parameters
- Aldehyde Ratios : A 2:1 molar ratio of 4-carboxybenzaldehyde to 4-formylbenzoic acid minimizes byproducts like tetrakis(4-carboxyphenyl)porphyrin.
- Acid Catalyst : Propionic acid facilitates cyclization while solubilizing aromatic aldehydes.
- Oxidizing Atmosphere : Ambient oxygen promotes aromatization of the porphyrinogen intermediate to the porphyrin.
Mechanochemical Synthesis
Solvent-free mechanochemical synthesis offers an eco-friendly alternative. Equimolar amounts of pyrrole and aldehydes are ground with a mortar and pestle in the presence of p-toluenesulfonic acid. The initial pink powder (porphyrinogen) is oxidized via aerial exposure or grinding with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the porphyrin. While this method avoids toxic solvents, yields for carboxy-substituted porphyrins remain low (3–5%) compared to solution-phase syntheses.
Metallation with Magnesium
Metallation introduces magnesium into the porphyrin core, requiring careful selection of magnesium precursors and reaction conditions to avoid demetallation or ligand degradation.
Magnesium Halides in Non-Coordinating Solvents
Efficient metallation is achieved using magnesium iodide (MgI₂) or magnesium bromide (MgBr₂) in toluene or dichloromethane. A typical protocol involves dissolving the free-base porphyrin (0.1 mmol) in anhydrous toluene, followed by addition of MgI₂ (0.5 mmol) and diisopropylethylamine (1.0 mmol). The reaction proceeds at room temperature for 10 minutes, affording the magnesium porphyrin in >95% yield.
Optimization Insights
Reflux Methods in Acetic Acid
Alternative approaches reflux the porphyrin with magnesium acetate in glacial acetic acid. For example, heating at 120°C for 1 hour with excess Mg(OAc)₂ and sodium acetate yields the magnesium complex after recrystallization from NaOH/EtOH. While effective, prolonged heating risks decarboxylation of the carboxyphenyl groups.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography on silica gel or Florisil. A stepwise elution with dichloromethane → 9:1 CH₂Cl₂/MeOH → 1:1 CH₂Cl₂/MeOH removes unreacted aldehydes and oligomeric byproducts. The target porphyrin typically elutes in the 1:1 CH₂Cl₂/MeOH fraction, as confirmed by TLC (Rf = 0.3–0.4 in ethyl acetate/hexanes).
Spectroscopic Characterization
- UV-Vis Spectroscopy : The magnesium porphyrin exhibits a Soret band at 417–419 nm and Q-bands at 515, 550, and 590 nm in DMSO.
- Mass Spectrometry : MALDI-TOF analysis shows a molecular ion peak at m/z 813.1 ([M]⁺), consistent with the molecular formula C₄₈H₂₈MgN₄O₈.
- ¹H NMR : Resonances at δ 8.85 ppm (pyrrole β-H), 8.38 ppm (carboxyphenyl ortho-H), and δ -2.95 ppm (NH, free-base precursor) confirm macrocycle formation.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Adler-Longo | Propionic acid, 120°C, 1 h | 10–12 | High reproducibility | Low yield; toxic solvents |
| Mechanochemical | Solvent-free, RT, 6 min grinding | 3–5 | Eco-friendly; rapid | Low yield for carboxy porphyrins |
| MgI₂ Metallation | Toluene, RT, 10 min | >95 | High efficiency; mild conditions | Requires anhydrous conditions |
| Acetic Acid Reflux | Acetic acid, 120°C, 1 h | 70–80 | Simple setup | Risk of decarboxylation |
Challenges and Optimization Strategies
- Byproduct Formation : Tar-like byproducts in Adler-Longo syntheses are minimized using nitrobenzene as a cosolvent, which enhances aldehyde solubility.
- Demetallation : Acidic workup conditions (e.g., HCl) can protonate the porphyrin, displacing magnesium. Neutralization with NaHCO₃ prior to extraction mitigates this.
- Carboxyl Group Stability : Microwave-assisted syntheses at 150°C (5 min) reduce thermal degradation of carboxyphenyl groups compared to prolonged refluxing.
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the porphyrin ring and its substituents.
Substitution: The carboxyphenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxyphenyl groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, which can have different electronic and photophysical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid exerts its effects involves the following steps:
Coordination to Metal Ions: The compound can coordinate to various metal ions, altering its electronic properties and reactivity.
Generation of Reactive Oxygen Species: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Interaction with Biological Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Key Observations :
Metal Center Influence: The magnesium complex likely exhibits distinct redox and photophysical properties compared to transition metals like Cu(II) or Ni(II). For instance, Cu(II) porphyrins are noted for their photocatalytic efficiency in water oxidation, whereas Mg²⁺ complexes may favor light-harvesting applications due to their diamagnetic nature . Nickel porphyrins (e.g., ) are often utilized in stable material frameworks due to Ni²⁺'s redox inactivity and structural rigidity .
Substituent Effects: Carboxyphenyl groups enhance solubility in polar solvents, as seen in the magnesium and copper analogs, whereas sulfonatophenyl groups (TPPS3) enable zwitterionic aggregation in acidic aqueous media . The benzoic acid substituent in the magnesium complex may facilitate covalent bonding to surfaces or polymers, similar to 5-(4-carboxyphenyl)-10,15,20-tris(phenyl)-porphyrinato gallium(III) used in nanoparticle conjugates .
Spectroscopic Characterization :
- UV-Vis spectra of carboxyphenyl-substituted porphyrins typically show a Soret band near 420 nm and Q-bands between 500–650 nm, with metalation causing redshift (e.g., Cu²⁺ complexes at ~430 nm) .
- FT-IR confirms carboxylate stretches (~1700 cm⁻¹ for C=O) and metal-N vibrations (e.g., Mg–N at ~1000 cm⁻¹) .
Functional and Application Comparisons
Photocatalysis :
Supramolecular Behavior :
- TPPS3 () forms chiral aggregates under shear forces, enabling asymmetric catalysis. The magnesium complex’s carboxyphenyl groups may support similar self-assembly but with pH-dependent carboxylate protonation .
Q & A
Basic Research: Synthesis Optimization
Q: How can researchers optimize the synthesis of magnesium porphyrin-carboxylate complexes to improve yield and purity? A: Synthesis involves condensation of substituted benzaldehydes and pyrrole under inert conditions (e.g., argon) with BF₃·Et₂O as a catalyst, followed by oxidation with DDQ. Key steps include:
- Purification: Silica plug filtration removes polymerized byproducts , while flash chromatography (Hexanes/DCM, 3:7) isolates the mono-substituted porphyrin (9% yield) .
- Ester Deprotection: Use 2 M NaOH in DMF followed by acidification (1 M HCl to pH 2.0) to generate the free carboxylic acid .
- Microwave Assistance: Reduces reaction time and improves regioselectivity for carboxyphenyl substitution .
Basic Research: Structural Confirmation
Q: Which spectroscopic and analytical methods reliably confirm the structure of this porphyrin derivative? A:
- HRMS-ESI: Validates molecular weight (e.g., m/z 659.2614 [M+H]⁺) .
- 1H NMR: Identifies β-pyrrole protons (δ 8.9–9.1 ppm) and substituent-specific signals (e.g., carboxyphenyl δ 8.1–7.45 ppm) .
- UV-Vis: Soret band (~420 nm) and Q-bands (500–650 nm) confirm π-π* transitions .
- IR: Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Advanced Research: Electrochemical Behavior
Q: How do electron-withdrawing carboxyphenyl groups influence the electrochemical reduction potentials of this porphyrin? A:
- Cyclic Voltammetry: The number of carboxyphenyl substituents shifts reduction potentials due to electron-withdrawing effects. For example, tris(carboxyphenyl) derivatives show more positive potentials compared to nitro-substituted analogs .
- Electrode Selection: Glassy carbon electrodes are preferred for free-base porphyrins, while mercury electrodes enhance sensitivity for metalloporphyrins .
Advanced Research: Computational Modeling
Q: What computational frameworks are used to predict the coordination chemistry and stability of this magnesium porphyrin? A:
- DFT Calculations: Model Mg²⁺-porphyrin interactions, focusing on charge distribution at the porphyrin core and carboxylate ligation .
- Acid-Base Equilibria: Predict protonation states of carboxyphenyl groups under varying pH, critical for applications in catalysis or photodynamic therapy .
Advanced Research: Stability and Reactivity
Q: How do solvent polarity and pH affect the aggregation and photophysical properties of this compound? A:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the deprotonated carboxylate form, reducing aggregation. Nonpolar solvents induce π-π stacking, quenching fluorescence .
- pH-Dependent Behavior: Below pH 3, protonation of carboxylates increases hydrophobicity, promoting aggregation. Above pH 5, deprotonation enhances solubility and singlet oxygen quantum yields .
Advanced Research: Applications in Catalysis
Q: How can this porphyrin be integrated into heterogeneous catalytic systems for oxidation reactions? A:
- Immobilization: Covalent grafting onto metal-organic frameworks (MOFs) via carboxylate-Zr⁴⁺ coordination improves recyclability and stability .
- Photocatalysis: Under visible light, the Mg²⁺ center facilitates electron transfer to substrates (e.g., organic pollutants), validated by ESR detection of radical intermediates .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported yields for carboxyphenyl-porphyrin syntheses? A:
- Reaction Medium: Nitrobenzene/propionic acid mixtures favor tris(carboxyphenyl) products (e.g., 25% yield) , while propionic acid alone may yield tetrasubstituted byproducts .
- Purification Methods: Column chromatography (toluene eluent) achieves higher purity (33% yield) compared to silica plug filtration (9%) .
Advanced Methodological Design
Q: What factorial design principles apply to optimizing reaction conditions for this porphyrin? A:
- Variables: Temperature (25–80°C), benzaldehyde/pyrrole ratio (1:1 to 1:4), and catalyst loading (0.1–1.0 eq BF₃·Et₂O) .
- Response Surface Methodology (RSM): Maximizes yield by modeling interactions between variables, reducing trial runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
